diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate
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Overview
Description
Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate typically involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve appropriate solvents and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-yl acetic acid
- 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole
Uniqueness
Diethyl 5-oxo-4,5-dihydro-1H-pyrazole-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl ester groups enhance its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
90438-40-7 |
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Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
diethyl 5-oxo-4H-pyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-3-15-8(13)6-5-7(12)11(10-6)9(14)16-4-2/h3-5H2,1-2H3 |
InChI Key |
HZGBWSFQDZEJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1)C(=O)OCC |
Origin of Product |
United States |
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